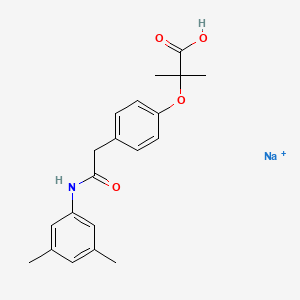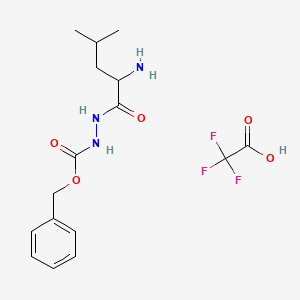
1-Boc-2-(L-leucyl)hydrazine TFA Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is a compound used in organic synthesis, particularly in peptide chemistry. The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The trifluoroacetic acid salt form enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is typically synthesized through the protection of the amino group of L-leucine with a Boc group, followed by the formation of a hydrazine derivative. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The hydrazine derivative is then formed by reacting the Boc-protected L-leucine with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of 1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution Reactions: Reaction with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Reactions: DCC or other carbodiimides are used as coupling agents.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Deprotection: The major product is the free amine form of L-leucine hydrazine.
Coupling Reactions: Peptide derivatives with extended amino acid chains.
Substitution Reactions: Substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Proteomics: Applied in the study of protein structure and function through peptide mapping and sequencing.
Mecanismo De Acción
The mechanism of action of 1-Boc-2-(L-leucyl)hydrazine triflu
Propiedades
Fórmula molecular |
C16H22F3N3O5 |
|---|---|
Peso molecular |
393.36 g/mol |
Nombre IUPAC |
benzyl N-[(2-amino-4-methylpentanoyl)amino]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7) |
Clave InChI |
KUOXFVJOMSSDEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
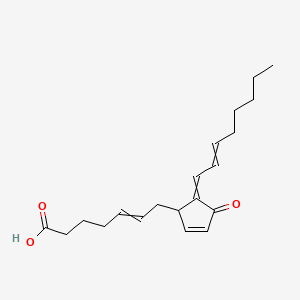


![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)
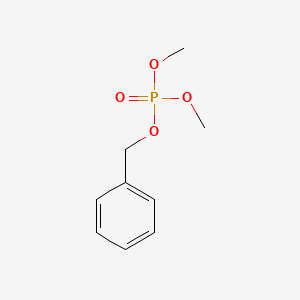
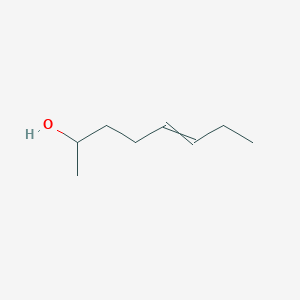
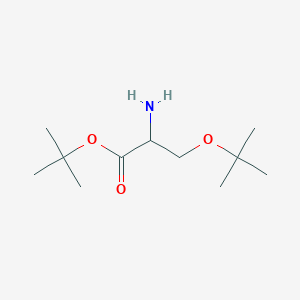
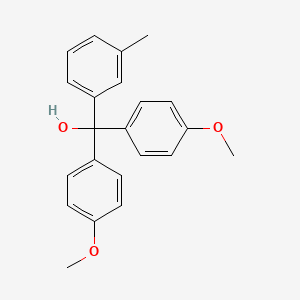
![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
